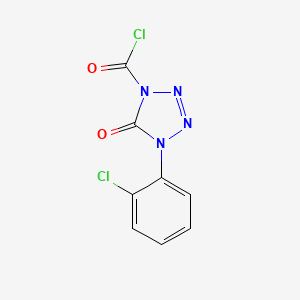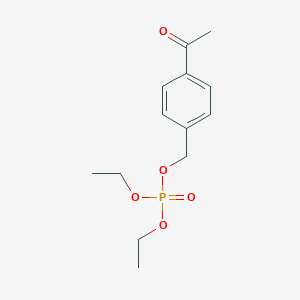
(4-Acetylphenyl)methyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl)methyl diethyl phosphate is an organic compound with the molecular formula C13H19O4P It is a derivative of phenyl phosphate, where the phenyl group is substituted with an acetyl group at the para position and a methyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)methyl diethyl phosphate typically involves the reaction of 4-acetylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetylphenol is replaced by the diethyl phosphate group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetylphenyl)methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)methyl diethyl phosphate.
Reduction: 4-(Hydroxyphenyl)methyl diethyl phosphate.
Substitution: 4-(Aminophenyl)methyl diethyl phosphate or 4-(Thiophenyl)methyl diethyl phosphate.
Aplicaciones Científicas De Investigación
(4-Acetylphenyl)methyl diethyl phosphate has several applications in scientific research:
Biology: It is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Acetylphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl phosphate group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The acetyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl diethyl phosphate: Lacks the acetyl and methyl groups, making it less specific in its interactions.
(4-Methylphenyl)methyl diethyl phosphate: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and biological activity.
(4-Carboxyphenyl)methyl diethyl phosphate: Contains a carboxyl group instead of an acetyl group, affecting its solubility and reactivity.
Uniqueness
(4-Acetylphenyl)methyl diethyl phosphate is unique due to the presence of both the acetyl and diethyl phosphate groups, which confer specific chemical and biological properties. The acetyl group enhances its reactivity and binding affinity, while the diethyl phosphate group allows it to interact with phosphate-binding proteins and enzymes. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
144065-19-0 |
|---|---|
Fórmula molecular |
C13H19O5P |
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
(4-acetylphenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-10-12-6-8-13(9-7-12)11(3)14/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
WMQYIVZQHODEAV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


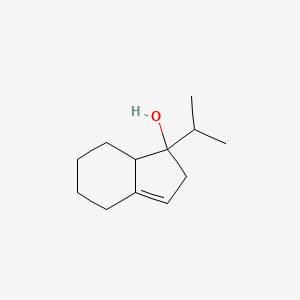
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
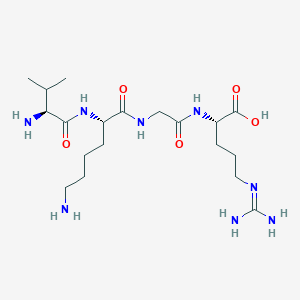
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
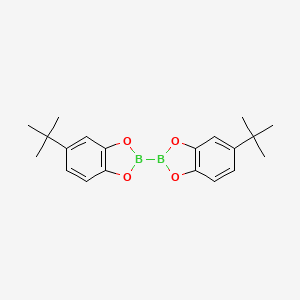
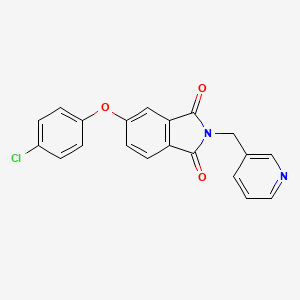

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
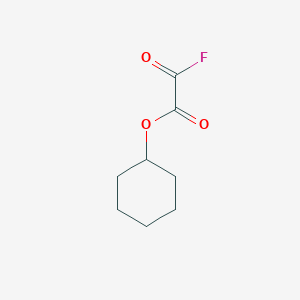
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
